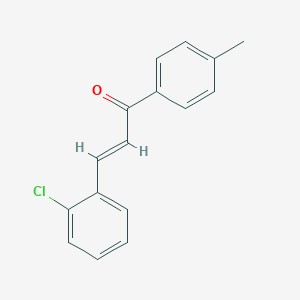
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Descripción general
Descripción
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, also known as Clomiphene, is a synthetic non-steroidal compound that is widely used in scientific research. It is a selective estrogen receptor modulator (SERM) that is structurally similar to estrogen and is used to treat infertility in women. Clomiphene has also been studied for its potential use in the treatment of male infertility, breast cancer, and osteoporosis.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
- Synthesis Techniques : Synthesis of similar compounds like 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been achieved using substituted acetophenones and benzaldehydes in the presence of sodium hydroxide in aqueous ethanol. These methods confirm the structures through UV, IR, 1H NMR, and 13C NMR spectral data (Ahmed et al., 2007).
Electronic Properties and Chemical Reactivity
- Computational Analysis : Density functional theory (DFT) has been employed to explore the structural, spectroscopic, and chemical reactivity aspects of similar compounds. This includes examining geometrical entities, electronic properties, and molecular electrostatic potential surfaces (Adole et al., 2020).
Crystal Structure
- Crystal Structure Analysis : Studies on similar compounds have focused on determining the torsion angles and dihedral angles between molecular groups, contributing to understanding the molecular conformation and packing (Li & Su, 1994).
Nonlinear Optical Properties
- Nonlinear Optical Studies : Research includes the synthesis of derivatives and analysis of their hyperpolarizability, electron density transfer, and molecular electrostatic potential. This is crucial for understanding their potential in nonlinear optical (NLO) applications (Najiya et al., 2014).
Molecular Docking and Antimicrobial Activity
- Biological Applications : Molecular docking studies have been conducted on similar compounds to identify potential biological activities, such as antimicrobial effects. This involves analyzing the interactions with different proteins and calculating various electronic properties (Viji et al., 2020).
Relationship with Crystal Structure and Properties
- Crystal Structure and Properties : Studies have demonstrated a relationship between the crystal structure of similar compounds and their properties, including noncentrosymmetric structure and high SHG activity, indicating their potential in materials science applications (Genbo et al., 1996).
Complexation with Metal Ions
- Metal Complexes : Research includes forming complexes of similar compounds with various metal ions and characterizing them using techniques like infrared and electronic spectra. This is valuable in understanding the interactions and properties of such complexes (Karamunge & Vibhute, 2008).
Thermal Decomposition Kinetics
- Thermal Decomposition : The thermal decomposition of metal complexes of related compounds has been studied, providing insights into the kinetics and stability of these materials (Mallikarjun, 1992).
Nonlinear Optical Study
- Nonlinear Optical Study : Structural characterization and spectroscopic investigation of similar compounds have been conducted using density functional theory, revealing details about their nonlinear optical properties and potential applications (Bhumannavar et al., 2022).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADQJCWOIEYOS-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



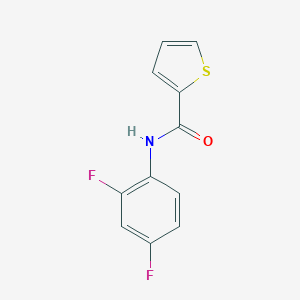
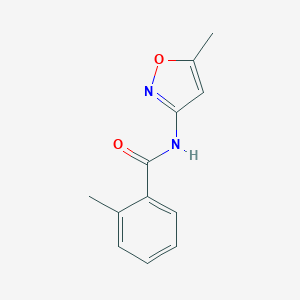
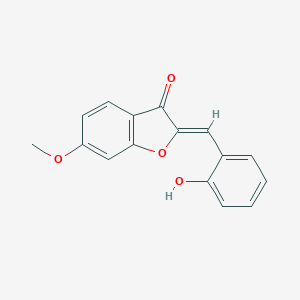

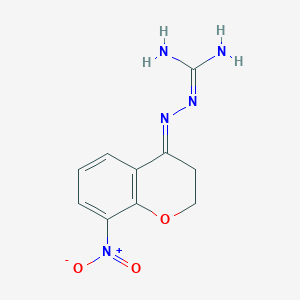
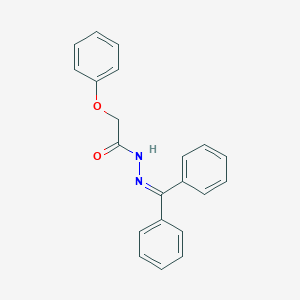



![1-(2,3-dihydro-1H-inden-5-yl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B502768.png)
![2-[2-(2-Isopropylphenoxy)ethylidene]-1-methylhydrazinecarboximidamide](/img/structure/B502771.png)
![4-[2-[(4-Methylphenoxy)methyl]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B502772.png)
![2-[2-(Phenoxymethyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]-4-methoxyphenol](/img/structure/B502774.png)
![1-(2-Hydroxy-4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B502775.png)